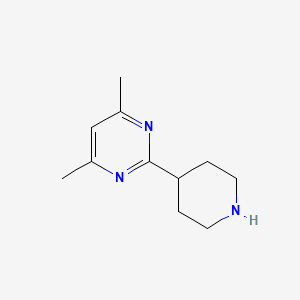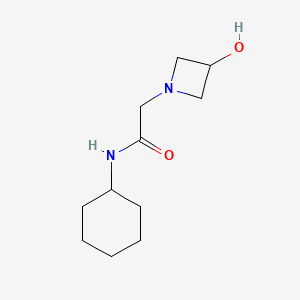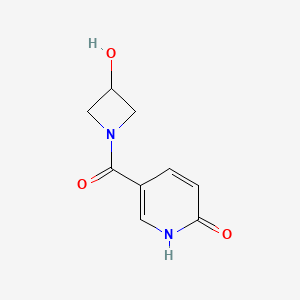
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid, or (E)-FPOB, is a synthetic, fluorinated carboxylic acid derivative that has been used in a variety of scientific research applications. The compound was first synthesized in the late 1980s and has since been studied for its potential applications in areas such as drug development, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(E)-FPOB has been used in a wide range of scientific research applications, including drug development, biochemistry, and pharmacology. The compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, (E)-FPOB has been used as a tool to study the structure and function of proteins and enzymes.
Wirkmechanismus
(E)-FPOB has been found to interact with various proteins and enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound has been shown to inhibit the activity of COX-2, which results in the inhibition of the production of inflammatory mediators. Additionally, (E)-FPOB has been found to inhibit the activity of other enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
(E)-FPOB has been found to have a wide range of biochemical and physiological effects. The compound has been found to reduce inflammation, pain, and fever, as well as to decrease the production of pro-inflammatory cytokines. Additionally, (E)-FPOB has been found to have antioxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-FPOB has several advantages when used in laboratory experiments. The compound is relatively stable and can be easily synthesized using a variety of methods. Additionally, (E)-FPOB is relatively inexpensive and can be obtained from a variety of sources. However, the compound is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
Given the wide range of potential applications for (E)-FPOB, there are a number of potential future directions for research. These include further investigation into the compound’s potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research into the compound’s mechanism of action and its effects on various biochemical and physiological processes could lead to new insights into the development of therapeutic drugs. Finally, further research into the synthesis of (E)-FPOB could lead to the development of more efficient and cost-effective methods for the production of the compound.
Eigenschaften
IUPAC Name |
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3/c9-6-3-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFLYJCAIKSBR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)




![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)


![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)